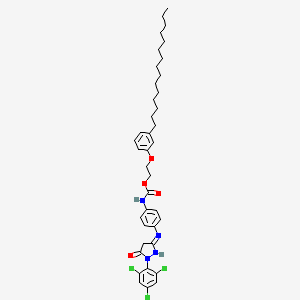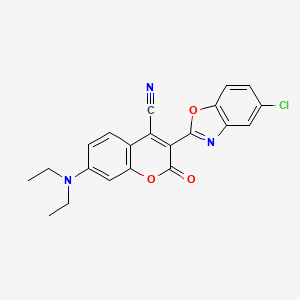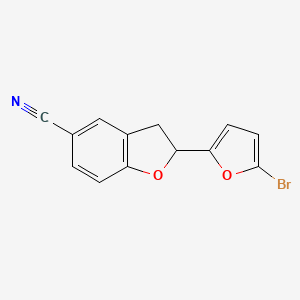![molecular formula C10H10N4O2S B12916832 4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol CAS No. 52185-93-0](/img/structure/B12916832.png)
4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol is a complex organic compound that features a purine base linked to a butynol group via a sulfanyl bridge
準備方法
The synthesis of 4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 9-(hydroxymethyl)-9H-purine-6-thiol with 4-bromo-2-butyne-1-ol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Addition: The alkyne group can undergo addition reactions with halogens or hydrogen halides to form dihaloalkanes or haloalkenes.
科学的研究の応用
4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: The compound’s purine base makes it a candidate for studies on nucleic acid interactions and enzyme inhibition.
Industry: The compound can be used in the development of new materials with unique electronic or photonic properties.
作用機序
The mechanism of action of 4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol involves its interaction with biological macromolecules. The purine base can mimic natural nucleotides, allowing the compound to bind to nucleic acid sequences or enzymes involved in nucleic acid metabolism. This binding can inhibit the activity of enzymes such as DNA polymerase or reverse transcriptase, leading to the disruption of nucleic acid synthesis and cell proliferation.
類似化合物との比較
4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol can be compared with other purine derivatives such as:
6-Mercaptopurine: Used as an anticancer agent, it inhibits purine synthesis.
Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Acyclovir: An antiviral drug that targets viral DNA polymerase.
The uniqueness of this compound lies in its butynol group, which provides additional sites for chemical modification and potential for diverse biological activities.
特性
CAS番号 |
52185-93-0 |
|---|---|
分子式 |
C10H10N4O2S |
分子量 |
250.28 g/mol |
IUPAC名 |
4-[9-(hydroxymethyl)purin-6-yl]sulfanylbut-2-yn-1-ol |
InChI |
InChI=1S/C10H10N4O2S/c15-3-1-2-4-17-10-8-9(11-5-12-10)14(7-16)6-13-8/h5-6,15-16H,3-4,7H2 |
InChIキー |
BEXWEOLNRZPFIJ-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=N1)SCC#CCO)N=CN2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)
![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)


![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)


![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)

